N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
FJKRBCFHCZXGCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
Hydrazine Condensation with 1,3-Diketones:
The pyrazole core can be synthesized by condensing hydrazine hydrate with 1,3-diketones such as acetylacetone under acidic or basic conditions. This classical route yields 4,5-dihydropyrazoles, which can be oxidized or directly used for further functionalization.Alternative Approach:
Cyclization of hydrazines with α,β-unsaturated carbonyl compounds or aldehydes, often under microwave irradiation, accelerates the process and improves yields.
- Microwave-assisted cyclization has shown to reduce reaction times from hours to minutes, with yields exceeding 80% under optimized conditions.
Introduction of the Bromophenylmethyl Group
Bromination of Phenylmethyl Precursors:
Starting from 4-bromobenzaldehyde or 4-bromoaniline, the bromophenylmethyl group can be introduced via nucleophilic substitution or through cross-coupling reactions.Suzuki-Miyaura Coupling:
The most prominent method involves coupling a brominated aromatic precursor with a boronic acid derivative of the phenylmethyl group in the presence of a palladium catalyst and base (e.g., potassium carbonate). This reaction offers high regioselectivity and functional group tolerance.
- Suzuki coupling reactions are highly efficient, with yields often exceeding 70%. They are scalable and suitable for industrial synthesis.
Methylation of the Pyrazole Nitrogen
- N-Methylation:
The final step involves methylating the nitrogen atom at the 1-position of the pyrazole ring. Common reagents include methyl iodide (MeI) or dimethyl sulfate, used under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF.
- Methylation reactions are typically high-yielding (>85%), with reaction conditions optimized to prevent over-alkylation or side reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone, microwave or reflux | Pyrazole core |
| 2 | Bromophenylmethyl introduction | Suzuki coupling: 4-bromobenzaldehyde + phenylboronic acid derivative | Bromophenylmethyl substituted intermediate |
| 3 | N-methylation | Methyl iodide + K₂CO₃ in DMF | Final compound: N-[(4-bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
Data Tables Summarizing Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + diketone | Ethanol | - | Reflux | 75-85 | Microwave-assisted methods improve yield and time |
| Bromophenylmethyl introduction | Phenylboronic acid derivative + 4-bromobenzaldehyde | Toluene/DMF | Pd(PPh₃)₄ | 80°C | 70-80 | Suzuki coupling |
| N-methylation | Methyl iodide + K₂CO₃ | DMF | - | Room temp to 60°C | >85 | Controlled to prevent over-alkylation |
Research Outcomes and Perspectives
Efficiency and Scalability:
The Suzuki-Miyaura coupling has proven to be the most efficient and scalable method for introducing the bromophenylmethyl group, with high yields and minimal by-products.Reaction Optimization:
Microwave-assisted cyclization and coupling reactions significantly reduce reaction times and improve yields, making these methods suitable for large-scale synthesis.Purification Techniques:
Recrystallization from ethanol or methanol and chromatography are routinely employed to purify intermediates and final products, ensuring high purity for biological testing.Future Directions: Developing greener synthesis pathways, such as solvent-free reactions or using recyclable catalysts, remains an ongoing research focus.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations, physicochemical properties, and inferred functional implications.
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine and Analogs
*Calculated based on formula C₁₁H₁₂BrN₃.
Key Observations:
- Halogen Position : The 4-bromophenyl group (para) in the target compound minimizes steric effects compared to the 2-bromo analog (ortho), which may hinder molecular interactions .
- Heterocycle Modifications : The pyrazolo[3,4-d]pyrimidine derivative () exhibits a fused ring system, likely enhancing π-π stacking interactions but reducing conformational flexibility compared to the simpler pyrazole core.
Physicochemical and Electronic Properties
- Hydrogen Bonding: The amine group in the target compound can act as a hydrogen bond donor, a feature shared with analogs like N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine. However, the bromine atom’s polarizability may enhance van der Waals interactions in the target compound compared to fluorine .
- Crystallography : Structural studies of similar compounds (e.g., 2-(4-bromophenyl)quinazolin-4-amine in ) rely on software like SHELX and ORTEP for precise bond-length and angle determination, suggesting analogous methods apply to the target compound .
Biological Activity
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHBrN and a molecular weight of 266.14 g/mol. The compound features a pyrazole ring with a bromophenyl substituent, which enhances its reactivity and biological activity compared to simpler pyrazoles.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 | 0.30 |
These findings suggest that the compound can inhibit biofilm formation and may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanism of action typically involves modulation of specific signaling pathways and inhibition of tumor cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cancer Type | IC50 (μM) |
|---|---|
| Breast (MDA-MB-231) | <10 |
| Lung | <15 |
| Colorectal | <20 |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The bromophenyl group enhances binding affinity, allowing the compound to modulate enzyme activity effectively .
Interaction Studies
Interaction studies have shown that the compound can form hydrogen bonds with biological molecules, which is crucial for its mechanism of action. Such interactions may lead to the inhibition of key enzymes or receptors involved in microbial resistance or tumor growth .
Case Studies
Several case studies highlight the compound's potential applications:
- Antimicrobial Screening : A study evaluated multiple pyrazole derivatives, including this compound, revealing significant antibacterial activity against resistant strains .
- Antitumor Research : Another investigation focused on the anticancer properties of pyrazole derivatives, demonstrating that compounds similar to this compound effectively inhibited cell proliferation in vitro .
Q & A
Q. How to optimize solvent systems for scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
